4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid
Description
4-(4-Bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid is a synthetic amide derivative characterized by a 4-bromophenyl group at position 4, a ketone (oxo) group at position 4, and a [2-(1H-indol-2-yl)ethyl]amino substituent at position 2. This compound’s structural complexity, including the bromine atom (which enhances lipophilicity and electronic effects) and the flexible ethylamino linker, makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[2-(1H-indol-2-yl)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c21-15-7-5-13(6-8-15)19(24)12-18(20(25)26)22-10-9-16-11-14-3-1-2-4-17(14)23-16/h1-8,11,18,22-23H,9-10,12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOVWMQGTCWIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCNC(CC(=O)C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid, also known as compound 309926-09-8, is a chemical entity of interest due to its potential biological activities. This compound integrates pharmacophoric elements from bromophenyl and indole structures, which are known for their diverse biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the indole moiety have been shown to inhibit the growth of various cancer cell lines, including breast cancer cells (MCF7). The anticancer activity is often evaluated using assays such as the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 10 | |
| Compound B | HeLa | 5 | |
| This compound | TBD | TBD | Current Study |
Antimicrobial Activity
The antimicrobial potential of this compound has not been directly studied; however, related compounds with similar structures have demonstrated notable antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | |
| Compound D | S. aureus | 16 µg/mL |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in tumor progression or microbial resistance.
Case Studies
In a recent study evaluating the biological significance of similar compounds, it was found that modifications to the bromophenyl and indole moieties significantly influenced their biological activity. For example, the introduction of electron-withdrawing groups enhanced anticancer efficacy against estrogen receptor-positive breast cancer cells.
Case Study Example
A derivative of the compound was tested in vivo using xenograft models, demonstrating reduced tumor growth compared to controls. The study highlighted the importance of structural optimization in enhancing therapeutic efficacy.
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity :
- Research indicates that compounds similar to 4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid exhibit antimicrobial properties. A study synthesized a series of indole derivatives and evaluated their antimicrobial activity, suggesting potential applications in developing new antibiotics .
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Cancer Treatment :
- The indole structure is often associated with anticancer activity. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
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Neuroprotective Effects :
- Some studies have highlighted the neuroprotective properties of indole derivatives. These compounds may help in conditions like neurodegenerative diseases by modulating neuroinflammation and oxidative stress.
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that derivatives of this compound showed promising results against several bacterial strains. The compound's structure was linked to enhanced membrane permeability, facilitating its antimicrobial action.
- Cancer Cell Line Studies :
-
Neuroprotective Mechanisms :
- Experimental models of neurodegeneration indicated that treatment with indole-based compounds resulted in reduced markers of inflammation and oxidative stress, suggesting a protective role against neuronal damage.
Comparison with Similar Compounds
Key Observations :
- Indole Position : The indole-2-yl group in the target compound versus indole-3-yl in may influence π-π stacking and hydrogen-bonding interactions in biological systems .
- Heterocyclic Cores : Thiadiazole () and thiophene () substituents introduce distinct electronic and steric profiles compared to indole.
Physicochemical Properties
- Crystal Packing : The methylidene analog () forms N–H⋯O and O–H⋯O hydrogen bonds, creating dimeric motifs (R₂²(8) graph-set). The indole group in the target compound may promote π-π stacking or C–H⋯π interactions, altering solubility and stability .
- Thermal Stability : Melting points for analogs range from 441–443 K () to 220°C (), suggesting stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
